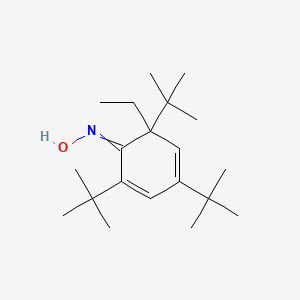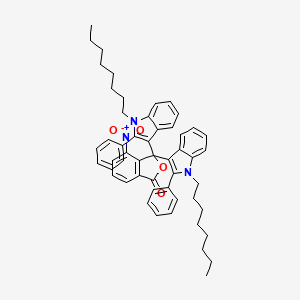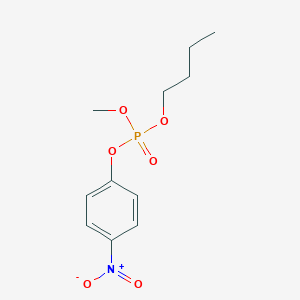
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups. This compound is notable for its unique structure, which includes an amine oxide moiety. It is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide typically involves the reaction of N-(phosphonomethyl)glycine with formaldehyde and hydrogen peroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous medium or a suitable organic solvent.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Reactant Feed: Continuous feeding of N-(phosphonomethyl)glycine, formaldehyde, and hydrogen peroxide.
Reaction Control: Monitoring temperature, pH, and reactant concentrations.
Purification: Post-reaction purification using techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide undergoes various chemical reactions, including:
Oxidation: The amine oxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding amine under reductive conditions.
Substitution: The carboxymethyl and phosphonomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a chelating agent and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and as a stabilizer in various industrial processes.
作用机制
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide exerts its effects involves:
Molecular Targets: Interaction with metal ions, proteins, and enzymes.
Pathways: Chelation of metal ions, inhibition of enzyme activity, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
N-(Carboxymethyl)glycine: Lacks the phosphonomethyl group.
N-(Phosphonomethyl)glycine: Lacks the carboxymethyl group.
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine: Lacks the amine oxide moiety.
Uniqueness
N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is unique due to the presence of both carboxymethyl and phosphonomethyl groups along with an amine oxide moiety. This combination imparts distinct chemical properties, making it versatile for various applications.
属性
CAS 编号 |
53792-67-9 |
|---|---|
分子式 |
C5H12NO6P |
分子量 |
213.13 g/mol |
IUPAC 名称 |
N-ethyl-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C5H12NO6P/c1-2-6(9,3-5(7)8)4-13(10,11)12/h2-4H2,1H3,(H,7,8)(H2,10,11,12) |
InChI 键 |
BVCBMXDKKJNKCM-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)

![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)





